Methyl 2-methoxy-5-sulfamoylbenzoate

Description

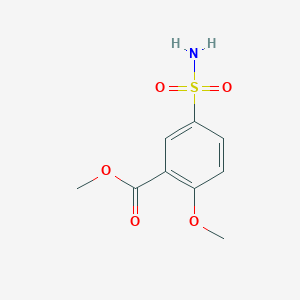

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDYDRQLKPGNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057718 | |

| Record name | Methyl 5-sulfamoyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33045-52-2 | |

| Record name | Methyl 2-methoxy-5-sulfamoylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33045-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-sulfamoyl-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033045522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-sulfamoyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-sulphamoyl-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-SULFAMOYL-O-ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8XVA6KYT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, a key intermediate in the pharmaceutical industry. The information is tailored for professionals in research and drug development.

Core Properties and Identifiers

This compound is a white to off-white solid compound.[1] It is also known by several synonyms, including 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide and Methyl 5-(aminosulfonyl)-2-methoxybenzoate.[2]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 33045-52-2[1][3] |

| Molecular Formula | C₉H₁₁NO₅S[1][3] |

| IUPAC Name | This compound[2] |

| InChI Key | MKDYDRQLKPGNNU-UHFFFAOYSA-N |

| SMILES String | COC(=O)c1cc(ccc1OC)S(N)(=O)=O |

| EC Number | 251-358-1[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 245.25 g/mol [1][3] |

| Appearance | White to off-white solid[1] |

| Melting Point | 175-177 °C[4][5][6][7] |

| Boiling Point | 439.8 °C at 760 mmHg[1] |

| Density | 1.36 g/cm³[1] |

| Solubility | Slightly soluble in DMSO and Methanol[1][3] |

| pKa | 9.94 ± 0.60 (Predicted)[3] |

| Storage Temperature | 2-8°C[1][3] |

Synthesis of this compound

The synthesis of this compound has evolved from traditional multi-step processes to more efficient, environmentally friendly methods.

Traditional Synthesis Route

Historically, the synthesis involved several steps starting from salicylic acid or methyl salicylate, including methylation, chlorosulfonation, amination, and esterification.[3][4][8] This process is known for being lengthy and generating significant chemical waste, which complicates large-scale industrial production.[8][9]

Modern, High-Yield Synthesis Protocol

A more recent and efficient method starts from methyl 2-methoxy-5-chlorobenzoate. This streamlined process offers a high yield, good quality, and is more environmentally friendly, making it suitable for industrial applications.[10][11][12]

Experimental Protocol: Novel Synthesis Method

This protocol is adapted from a patented high-yield synthesis process.[8][10][11]

1. Materials and Equipment:

- 1000ml reaction flask with reflux apparatus

- Methyl 2-methoxy-5-chlorobenzoate (0.25 mol)

- Sodium aminosulfonate (0.25 mol)

- Cuprous bromide (0.0125 mol) as a catalyst[8][10]

- Tetrahydrofuran (THF) (300g) as a solvent[8][10]

- Activated carbon[8]

2. Procedure:

- Add 300g of tetrahydrofuran and 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate to the reaction flask.[8]

- Add 1.8g of cuprous bromide (0.0125mol) and 25.7g (0.25mol) of sodium aminosulfonate.[8]

- Raise the temperature to 65°C and maintain for 12 hours.[8]

- After the reaction is complete, add 2g of activated carbon to the mixture for decolorization and filter while hot to remove the catalyst and by-product sodium chloride.[8][10]

- Concentrate the filtrate under reduced pressure to obtain the final product.[8][10]

3. Results:

- Product: this compound as a white crystalline powder.[8]

- Yield: Approximately 94.5% - 96.55%.[8][11]

- Purity: ~99.5% (as determined by HPLC).[8][11]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its primary application is in the production of antipsychotic drugs.[4][8]

Key Therapeutic Areas:

-

Antipsychotics: It is an important intermediate for Sulpiride and Levosulpiride, which are used to treat schizophrenia and depression.[3][4][8]

-

Anticoagulants: Used as a reactant in the preparation of anticoagulant compounds.[3][4]

-

Antiviral Agents: It is a reactant for synthesizing HCV NS5B polymerase inhibitors.[3][4]

-

Neurodegenerative Diseases: Employed in creating therapeutic drugs for neurodegenerative conditions.[3][4]

-

Oral Hypoglycemic Agents: Serves as a building block for oral medications used to manage blood sugar levels.[3][4]

Role as a Pharmaceutical Intermediate

The following diagram illustrates the role of this compound as a key precursor in the synthesis of the antipsychotic drug Sulpiride.

Caption: Role of this compound in Sulpiride synthesis.[8]

Spectroscopic Data

While detailed spectra are best obtained from suppliers or spectral databases, summary information is available.

-

13C NMR Spectra: A 13C NMR spectrum for this compound is available from Sigma-Aldrich.[2]

-

Mass Spectrometry: Predicted collision cross section (CCS) values have been calculated for various adducts, such as [M+H]+ (149.0 Ų) and [M+Na]+ (157.5 Ų).[13]

Safety and Handling

According to its Material Safety Data Sheet (MSDS), this compound requires standard laboratory precautions for handling solid chemicals.[5]

Table 3: Safety and Handling Guidelines

| Precaution | Recommendation |

| Personal Protective Equipment | Eyeshields, gloves, and suitable protective clothing should be worn. In case of inadequate ventilation, use respiratory protection.[5] |

| Handling | Avoid release to the environment. Wash hands and exposed areas after handling.[5] |

| Storage | Store in a dry place in the original, tightly closed container.[5] Stable under normal conditions, but direct sunlight, air contact, and moisture should be avoided.[5] |

| Accidental Release | Evacuate unnecessary personnel. Clear up spills rapidly by scoop or vacuum.[5] |

| First Aid | Move to fresh air if inhaled. Wash skin with soap and water. Rinse eyes cautiously with water for several minutes. Rinse mouth if ingested and seek medical advice if feeling unwell.[5] |

Conclusion

This compound is a fundamentally important intermediate for the pharmaceutical industry. Its well-defined physical and chemical properties, combined with modern, efficient synthesis routes, make it a valuable precursor for a range of therapeutic agents, most notably antipsychotics like Sulpiride. Proper handling and storage are essential to maintain its stability and purity for research and manufacturing purposes.

References

- 1. rvrlabs.com [rvrlabs.com]

- 2. Methyl 5-sulfamoyl-o-anisate | C9H11NO5S | CID 118390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 33045-52-2 [m.chemicalbook.com]

- 4. This compound | 33045-52-2 [chemicalbook.com]

- 5. lobachemie.com [lobachemie.com]

- 6. This compound | CAS#:33045-52-2 | Chemsrc [chemsrc.com]

- 7. This compound - Yogi Enterprise [yogienterprise.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]

- 10. CN105439915A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]

- 13. PubChemLite - this compound (C9H11NO5S) [pubchemlite.lcsb.uni.lu]

Technical Guide: Methyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-52-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate, with CAS number 33045-52-2, is a crucial chemical intermediate in the pharmaceutical industry.[1][2] It is most notably utilized in the synthesis of antipsychotic medications such as Sulpiride and Levosulpiride.[1] This compound is also a versatile reactant in the preparation of various other therapeutic agents, including anticoagulants, HCV NS5B polymerase inhibitors, and treatments for neurodegenerative diseases.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Physiochemical Properties

This compound is a white to off-white solid crystalline powder at room temperature.[3] Its key physiochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 33045-52-2 | [4][5][6] |

| Molecular Formula | C₉H₁₁NO₅S | [4][6][7] |

| Molecular Weight | 245.25 g/mol | [4][5][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide, Methyl 5-(aminosulfonyl)-2-methoxybenzoate, Methyl 5-sulfamoyl-2-methoxybenzoate | [4][5][7] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 175-177 °C | [2][5][7][8] |

| Boiling Point | 439.8 °C at 760 mmHg | [3] |

| Density | 1.36 g/cm³ | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A traditional method involves the multi-step process of methylation, chlorosulfonation, amination, and esterification starting from salicylic acid.[1] However, this method is often associated with lengthy procedures and significant waste generation.[1]

A more efficient and environmentally friendly approach has been developed, which is detailed below.

Modern Synthetic Route: Experimental Protocol

This novel synthesis method utilizes methyl 2-methoxy-5-chlorobenzoate as a starting material.

Reaction Scheme:

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 33045-52-2 [chemicalbook.com]

- 3. rvrlabs.com [rvrlabs.com]

- 4. Methyl 5-sulfamoyl-o-anisate | C9H11NO5S | CID 118390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 33045-52-2 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]

- 8. This compound | CAS#:33045-52-2 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Molecular Structure of Methyl 2-methoxy-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the production of antipsychotic drugs such as Sulpiride and Levosulpiride.[1] This document collates critical data including physicochemical properties, detailed synthetic protocols, and a foundational understanding of its molecular architecture. The information presented is intended to support research and development efforts within the pharmaceutical and chemical industries.

Molecular Structure and Chemical Identity

This compound is a complex organic molecule belonging to the benzoate ester and sulfonamide functional group classes. Its structural integrity is crucial for its role as a precursor in the synthesis of pharmacologically active compounds.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 33045-52-2 |

| Chemical Formula | C₉H₁₁NO₅S |

| Molecular Weight | 245.25 g/mol [2] |

| PubChem CID | 118390 |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC |

| InChI | InChI=1S/C9H11NO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13) |

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and reaction optimization.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 175-177 °C | [2][3][4][5][6] |

| Boiling Point | 439.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.36 g/cm³ (Predicted) | [5] |

| Flash Point | 219.8 °C (Predicted) | [5] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

Synthesis Protocols

The synthesis of this compound is a critical process for the pharmaceutical industry. Two primary synthetic routes are commonly employed: a traditional multi-step synthesis from salicylic acid and a more modern, efficient one-step process.

Traditional Multi-Step Synthesis

This route involves the methylation, chlorosulfonation, amination, and esterification of salicylic acid.[1] While established, this process is known for its length and the generation of significant chemical waste.[1]

Diagram 2: Traditional Synthesis Workflow

Caption: Multi-step synthesis from salicylic acid.

An optimized version of this multi-step synthesis has been reported with the following key steps:

-

Synthesis of 2-methoxybenzoic acid: Salicylic acid is reacted with sodium hydroxide and subsequently with dimethyl sulfate.

-

Synthesis of 2-methoxy-5-chlorosulfonylbenzoic acid: The resulting 2-methoxybenzoic acid is reacted with chlorosulfonic acid.

-

Synthesis of 2-methoxy-5-aminosulfonylbenzoic acid: The chlorosulfonated intermediate is then reacted with concentrated ammonia.

-

Esterification to Methyl 2-methoxy-5-aminosulfonylbenzoate: The final step involves the esterification of the carboxylic acid with methanol in the presence of sulfuric acid.[1]

Novel One-Step Synthesis

A more efficient and environmentally friendly one-step synthesis has been developed to overcome the drawbacks of the traditional method. This process demonstrates a higher yield and better quality with reduced waste generation.

Experimental Protocol:

-

To a 1000 ml reaction flask equipped with a reflux apparatus, add 300 g of tetrahydrofuran (THF), 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, and a catalyst such as cuprous bromide or cuprous chloride.

-

Add sodium aminosulfinate to the mixture.

-

Heat the reaction mixture to a controlled temperature between 40-65 °C and maintain for 8-16 hours.

-

After the reaction is complete, add activated carbon for decolorization and filter the hot solution to remove the activated carbon, catalyst, and by-product sodium chloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dry the product under vacuum at 60 °C to yield this compound as a white crystalline powder.

This method has been shown to produce yields of up to 96.55% with a purity of 99.51% as determined by HPLC.

Diagram 3: One-Step Synthesis Workflow

Caption: Efficient one-step synthesis process.

Spectroscopic Data

While detailed experimental spectra are not publicly available in comprehensive databases, data from related compounds and intermediates suggest the expected spectral characteristics. The characterization of the final product and its intermediates is typically confirmed by ¹H NMR and HPLC.[1]

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 246.04308 |

| [M+Na]⁺ | 268.02502 |

| [M-H]⁻ | 244.02852 |

| [M+NH₄]⁺ | 263.06962 |

Note: These values are predicted and serve as a guide for mass spectrometry analysis.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of the antipsychotic drug Sulpiride and its levorotatory enantiomer, Levosulpiride.[1] These drugs are used in the treatment of schizophrenia and other psychotic disorders. The purity and quality of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient.

Conclusion

This technical guide has summarized the essential information regarding the molecular structure, properties, and synthesis of this compound. The data presented, including chemical identifiers, physicochemical properties, and detailed synthesis protocols, provides a solid foundation for researchers and professionals in the field. The development of a novel, efficient one-step synthesis marks a significant advancement in the production of this vital pharmaceutical intermediate, offering a more sustainable and cost-effective alternative to traditional methods. Further research to fully characterize the spectroscopic properties of this compound is encouraged to enhance its application in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 98 33045-52-2 [sigmaaldrich.com]

- 3. This compound - Yogi Enterprise [yogienterprise.com]

- 4. This compound | CAS#:33045-52-2 | Chemsrc [chemsrc.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]

- 7. This compound | 33045-52-2 [chemicalbook.com]

An In-Depth Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate (C9H11NO5S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxy-5-sulfamoylbenzoate is a key chemical intermediate with the formula C9H11NO5S. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and primary application in the pharmaceutical industry, particularly in the synthesis of the atypical antipsychotic drug sulpiride and its active levorotatory enantiomer, levosulpiride. Detailed experimental protocols for its synthesis and subsequent conversion to sulpiride are provided, along with a thorough examination of the pharmacological mechanism of action of these derivatives as selective dopamine D2 receptor antagonists. This document also includes quantitative bioactivity and toxicity data, presented in structured tables for clarity. Visualizations of the synthetic workflow and the dopamine D2 receptor signaling pathway are included to facilitate a deeper understanding of its utility in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C9H11NO5S | [2] |

| Molecular Weight | 245.25 g/mol | [2] |

| CAS Number | 33045-52-2 | [2] |

| Melting Point | 175-177 °C | [3] |

| Appearance | White to off-white solid | [1] |

| Synonyms | 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide, Methyl 5-(aminosulfonyl)-2-methoxybenzoate, Methyl 5-sulfamoyl-2-methoxybenzoate | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst.[4]

Experimental Protocol

Materials:

-

Methyl 2-methoxy-5-chlorobenzoate

-

Sodium aminosulfinate

-

Cuprous bromide (catalyst)

-

Tetrahydrofuran (THF, solvent)

-

Activated carbon

Procedure:

-

In a reaction flask equipped with a reflux condenser, add tetrahydrofuran (THF).

-

To the THF, add methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate in a molar ratio of 1:1.05-1.2.

-

Add cuprous bromide as a catalyst.

-

Heat the reaction mixture to a temperature of 45-60°C and maintain for 10-14 hours.

-

After the reaction is complete, add activated carbon to the mixture for decolorization and filter the hot solution to remove the activated carbon, catalyst, and by-product sodium chloride.

-

The filtrate is then concentrated under reduced pressure to yield this compound.[4]

Synthesis Workflow

Application in the Synthesis of Sulpiride and Levosulpiride

This compound is a crucial intermediate in the synthesis of sulpiride, an atypical antipsychotic, and its more active S-enantiomer, levosulpiride.[1]

Experimental Protocol for Sulpiride Synthesis

Materials:

-

This compound

-

(S)-1-ethyl-2-aminomethylpyrrolidine (for Levosulpiride) or racemic 1-ethyl-2-aminomethylpyrrolidine (for Sulpiride)

-

Ethanol

Procedure:

-

In a reaction vessel, combine this compound and (S)-1-ethyl-2-aminomethylpyrrolidine.

-

Heat the mixture to 90-100°C for approximately 5 hours under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to 80°C.

-

Add ethanol and stir under reflux for 10 minutes.

-

Cool the mixture to 5°C and stir for 2 hours to facilitate precipitation.

-

Filter the solid product, wash with ethanol, and dry at 65°C to obtain Levosulpiride.

Pharmacological Activity of Derivatives

Sulpiride and levosulpiride, synthesized from this compound, are selective antagonists of the dopamine D2 receptor.[5] This antagonism is the basis of their therapeutic effects.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. By blocking these receptors, sulpiride and levosulpiride prevent the inhibitory effect of dopamine, leading to a normalization of dopaminergic neurotransmission in brain regions where it is dysregulated.[5]

Dopamine D2 Receptor Signaling Pathway

Quantitative Bioactivity Data

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of sulpiride and levosulpiride for dopamine receptors.

| Compound | Receptor | Bioactivity Type | Value (nM) | Species | Reference(s) |

| (-)-Sulpiride (Levosulpiride) | Dopamine D2 | Ki | 39 | Rat | [6] |

| (-)-Sulpiride (Levosulpiride) | Dopamine D2 (long) | Ki | 120 | Human | [6] |

| (-)-Sulpiride (Levosulpiride) | Dopamine D2 (short) | Ki | 51 | Human | [6] |

| (-)-Sulpiride (Levosulpiride) | Dopamine D2 | IC50 | 210 | Rat | |

| (-)-Sulpiride (Levosulpiride) | Dopamine D3 | Ki | ~13 | N/A | |

| (-)-Sulpiride (Levosulpiride) | Dopamine D4 | Ki | ~1000 | N/A | [7] |

| Sulpiride | Dopamine D2 | Ki | ~15 | N/A | [8] |

| Sulpiride | Dopamine D2 | IC50 | 128 | N/A | [6] |

Toxicity Data

Acute toxicity data for sulpiride is presented below. Levosulpiride has been shown to have lower acute toxicity than the racemic mixture.[9]

| Compound | Test | Route | Species | Value | Reference(s) |

| Sulpiride | LD50 | Oral | Rat (male) | 7200 mg/kg | |

| Sulpiride | LD50 | Oral | Rat (female) | 6000 mg/kg | |

| Sulpiride | LD50 | Oral | Mouse (male) | 3400 mg/kg | |

| Sulpiride | LD50 | Oral | Mouse (female) | 2300 mg/kg | |

| Sulpiride | LD50 | Intraperitoneal | Rat (male) | 220 mg/kg | |

| Sulpiride | LD50 | Intraperitoneal | Rat (female) | 150 mg/kg |

Other Potential Applications

While the primary and well-documented application of this compound is in the synthesis of sulpiride and its derivatives, some literature suggests its utility as a reactant in the preparation of other classes of therapeutic agents, including anticoagulants, HCV NS5B polymerase inhibitors, and oral hypoglycemic agents.[1] However, specific examples of marketed or clinical-stage drugs in these classes derived from this particular intermediate, along with their detailed synthetic protocols, are not widely available in the public scientific literature. The synthesis of various benzamide and sulfonamide derivatives for these therapeutic targets is an active area of research.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward and high-yielding synthesis makes it an economically viable starting material. Its role as a key building block for the atypical antipsychotic sulpiride and its more potent enantiomer levosulpiride is well-established. The detailed understanding of the mechanism of action of these dopamine D2 receptor antagonists provides a clear rationale for their therapeutic use. While its application in other therapeutic areas is plausible, further research and publication of specific synthetic routes and biological activities are needed to fully realize its potential in drug discovery and development. This guide provides a solid foundation of the known synthesis, properties, and applications of this compound for researchers and professionals in the field.

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Dopamine D2 receptors internalize in their low-affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Comparison between the pharmacology of dopamine receptors mediating the inhibition of cell firing in rat brain slices through the substantia nigra pars compacta and ventral tegmental area [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Precisely Fabricated Sulpiride-Loaded Nanolipospheres with Ameliorated Oral Bioavailability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of Methyl 2-methoxy-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a crucial precursor in the manufacturing of sulpiride and levosulpiride, antipsychotic drugs used in the treatment of schizophrenia and depression.[1] The compound's utility also extends to the development of anticoagulants, HCV NS5B polymerase inhibitors, and therapeutic agents for neurodegenerative diseases and oral hypoglycemic conditions.[1] A thorough understanding of its physical and chemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes in drug discovery and development.

This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its chemical characteristics to support research and development activities.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and development settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₅S | [2][3] |

| Molecular Weight | 245.25 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 175-177 °C | [1][4][5] |

| Boiling Point | 439.8 °C (Predicted) | [1] |

| Density | 1.360 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| pKa | 9.94 ± 0.60 (Predicted) | [1] |

| LogP | 0.78 | [4] |

| CAS Number | 33045-52-2 | [2][6] |

Spectral Data

While a comprehensive set of spectral data is crucial for unequivocal identification and characterization, publicly available information is limited.

-

¹³C NMR: The ¹³C NMR spectrum is available through the Sigma-Aldrich catalog on PubChem.[7]

-

Infrared (IR) Spectroscopy: Detailed IR spectral data is not currently available in public databases.

-

Mass Spectrometry (MS): While exact mass is reported, detailed mass spectrometry data is not publicly available. The monoisotopic mass is predicted to be 245.0358 Da.[8]

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and determination of key physical properties of this compound are provided below. These protocols are based on established methods and specific examples found in the literature.

Synthesis Protocols

Two primary synthetic routes for this compound have been reported: a traditional four-step process starting from salicylic acid and a more recent, efficient one-pot synthesis.

1. Optimized Four-Step Synthesis from Salicylic Acid

This traditional route involves etherification, sulfonyl chlorination, amination, and esterification. The process has been optimized to achieve a total yield of approximately 63.7%.

-

Step 1: Etherification of Salicylic Acid

-

Yield: 92.6%

-

-

Step 2: Sulfonyl Chlorination of 2-methoxybenzoic acid

-

Yield: 95.7%

-

-

Step 3: Amination of 2-methoxy-5-chlorosulfonylbenzoic acid

-

Yield: 75.8%

-

-

Step 4: Esterification of 2-methoxy-5-sulfamoylbenzoic acid

-

Yield: 97.4%

-

2. Novel One-Pot Synthesis

A more efficient method involves the direct condensation of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate. This process is advantageous due to its shorter reaction time, high yield, and reduced environmental impact.[9]

-

Reactants: Methyl 2-methoxy-5-chlorobenzoate, Sodium aminosulfinate

-

Catalyst: Cuprous bromide[9]

-

Solvent: Tetrahydrofuran (THF)[9]

-

Reaction Conditions: 45-60 °C for 10-14 hours[9]

-

Yield: Up to 96.55%[9]

-

Purity (by HPLC): >99.5%[9]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound is typically performed using reverse-phase HPLC.

-

Mobile Phase: 700 mL water and 200 mL methanol

-

Detection Wavelength: 240 nm

-

Flow Rate: 1.0 mL/min

-

Sample Preparation: 0.01 g of the sample is diluted to 25 mL with the mobile phase.

-

Injection Volume: 5 µL

Determination of Physical Properties: Step-by-Step Procedures

The following are generalized, yet detailed, protocols for determining the key physical properties of a solid organic compound like this compound.

1. Melting Point Determination (Capillary Method)

This method provides a melting range, which is an indicator of purity.[10][11][12][13]

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.

-

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Heat rapidly to about 15-20 °C below the expected melting point (175 °C).[11][12]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[12]

-

Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[12]

-

2. Solubility Determination (Shake-Flask Method)

This equilibrium method determines the maximum concentration of the compound that dissolves in a given solvent.[14]

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., DMSO, Methanol) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a suitable membrane filter (e.g., 0.45 µm) is recommended.[14]

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.[14]

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3. pKa Determination (Potentiometric Titration)

This method is suitable for determining the dissociation constant of the sulfonamide group.[15][16]

-

Procedure:

-

Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode into the sample solution.

-

Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point on the titration curve.

-

Visualizing Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis methods for this compound.

Caption: Optimized four-step synthesis workflow.

Caption: Efficient one-pot synthesis workflow.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties, as well as the synthesis and analysis, of this compound. The presented data and protocols are intended to support researchers, scientists, and drug development professionals in their work with this important pharmaceutical intermediate. A comprehensive understanding of these characteristics is essential for the efficient and controlled use of this compound in the synthesis of life-saving medicines. Further investigation into the detailed spectral characterization would be beneficial for the scientific community.

References

- 1. This compound | 33045-52-2 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Methyl 2-methoxy-5-aminosulfonylbenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | CAS#:33045-52-2 | Chemsrc [chemsrc.com]

- 5. This compound - Yogi Enterprise [yogienterprise.com]

- 6. rvrlabs.com [rvrlabs.com]

- 7. Methyl 5-sulfamoyl-o-anisate | C9H11NO5S | CID 118390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C9H11NO5S) [pubchemlite.lcsb.uni.lu]

- 9. CN105439915A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jk-sci.com [jk-sci.com]

- 13. westlab.com [westlab.com]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methoxy-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the physical and chemical properties of Methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This guide includes quantitative data, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate its synthetic pathways.

Physicochemical Properties

This compound is a white to off-white solid compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 33045-52-2 | [1][2] |

| Molecular Formula | C₉H₁₁NO₅S | [1][3] |

| Molecular Weight | 245.25 g/mol | [1][2][3] |

| Melting Point | 175-177 °C | [2][4][5][6] |

| Boiling Point | 439.8 °C at 760 mmHg | [1] |

| Density | 1.36 g/cm³ | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Purity | ≥98% | [2][3] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of this compound.

This compound is a crucial intermediate for antipsychotic drugs such as Sulpiride and Levosulpiride.[7] A modern synthesis approach is designed to be more efficient and generate less waste compared to traditional methods that start from salicylic acid.[7][8]

Protocol: A Novel Synthesis Method[7]

-

Reaction Setup: To a 1000ml reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran, 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g of cuprous bromide (0.0125 mol), and 25.7g (0.25 mol) of sodium aminosulfonate.[7]

-

Reaction Conditions: The mixture is heated to 65°C and maintained at this temperature for 12 hours.[7]

-

Purification: After the reaction is complete, 2g of activated carbon is added to the mixture, and it is filtered while hot.[7]

-

Isolation: The filtrate is then concentrated under reduced pressure to yield dry this compound as a white crystalline powder.[7]

This method reports a yield of 94.5% and a purity of 99.51% as determined by HPLC.[7]

The purity of the synthesized this compound can be determined using the following HPLC method.[7][9]

-

Mobile Phase: A mixture of 700ml water and 200ml methanol.[7][9]

-

Sample Preparation: 0.01g of the sample is diluted to 25ml with the mobile phase.[7][9]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and utility of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Traditional multi-step synthesis route starting from salicylic acid.

Caption: Role as an intermediate in the synthesis of Sulpiride.

References

- 1. rvrlabs.com [rvrlabs.com]

- 2. This compound 98 33045-52-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. lobachemie.com [lobachemie.com]

- 5. This compound | 33045-52-2 [chemicalbook.com]

- 6. This compound | CAS#:33045-52-2 | Chemsrc [chemsrc.com]

- 7. Page loading... [guidechem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Spectral Analysis of Methyl 2-methoxy-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, comprising a substituted benzene ring with methoxy, sulfamoyl, and methyl ester functional groups, gives rise to a unique spectral signature. This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While exhaustive searches of scientific databases and literature did not yield publicly available experimental spectra for this compound, this guide presents predicted spectral data alongside detailed, generalized experimental protocols for obtaining such spectra. This information is intended to serve as a valuable reference for researchers involved in the synthesis, purification, and characterization of this important molecule.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide, Methyl 5-(aminosulfonyl)-2-methoxybenzoate |

| CAS Number | 33045-52-2 |

| Molecular Formula | C₉H₁₁NO₅S |

| Molecular Weight | 245.25 g/mol |

| Melting Point | 175-177 °C |

| Appearance | White to off-white powder |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of the compound's chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.35 | d | 1H | Ar-H (H-6) |

| ~7.95 | dd | 1H | Ar-H (H-4) |

| ~7.10 | d | 1H | Ar-H (H-3) |

| ~7.50 | br s | 2H | -SO₂NH₂ |

| ~3.95 | s | 3H | -OCH₃ (ester) |

| ~3.90 | s | 3H | -OCH₃ (aromatic) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) for aromatic protons are expected to be in the range of 2-9 Hz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~165.0 | C=O | Ester carbonyl |

| ~162.0 | C | Ar-C (C-2) |

| ~135.0 | C | Ar-C (C-5) |

| ~133.0 | CH | Ar-C (C-6) |

| ~131.0 | CH | Ar-C (C-4) |

| ~121.0 | C | Ar-C (C-1) |

| ~113.0 | CH | Ar-C (C-3) |

| ~56.5 | CH₃ | -OCH₃ (aromatic) |

| ~52.5 | CH₃ | -OCH₃ (ester) |

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Sharp (two bands) | N-H stretch (sulfonamide) |

| 3080-3010 | Weak | C-H stretch (aromatic) |

| 2960-2850 | Weak | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |

| ~1340 | Strong | S=O stretch (asymmetric, sulfonamide) |

| ~1160 | Strong | S=O stretch (symmetric, sulfonamide) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1100-1000 | Medium | C-O stretch (ester) |

MS (Mass Spectrometry)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 245 | Moderate | [M]⁺ (Molecular Ion) |

| 214 | High | [M - OCH₃]⁺ |

| 186 | Moderate | [M - COOCH₃]⁺ |

| 166 | High | [M - SO₂NH₂]⁺ |

| 135 | Moderate | [C₇H₄O₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse and an appropriate relaxation delay.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon resonances (e.g., 0-180 ppm).

-

Use proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquisition (EI Mode):

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the collective spectral data to confirm the structure of this compound.

Caption: Logical workflow for the structural elucidation of this compound using combined spectral data.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural confirmation of synthesized organic molecules like this compound, ensuring the quality and integrity of materials used in research and drug development.

An In-depth Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate and its Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a key chemical intermediate primarily utilized in the synthesis of substituted benzamide antipsychotic drugs, most notably Sulpiride and its active levorotatory enantiomer, Levosulpiride. This technical guide provides a comprehensive review of its synthesis, chemical properties, and, most importantly, the pharmacological context of its derivatives. Due to its role as a precursor, this document extends its scope to the quantitative biological data, experimental protocols, and signaling pathways associated with Sulpiride and Levosulpiride to provide a complete picture for researchers in drug development.

Chemical and Physical Properties of this compound

This compound, also known by synonyms such as 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide and Methyl 5-(aminosulfonyl)-2-methoxybenzoate, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 33045-52-2 | [2][3][4] |

| Molecular Formula | C₉H₁₁NO₅S | [2][3] |

| Molecular Weight | 245.25 g/mol | [2][4] |

| Melting Point | 175-177 °C | [2][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Linear Formula | CH₃OC₆H₃(SO₂NH₂)CO₂CH₃ | [2][4] |

Synthesis of this compound

Traditional synthetic routes to this compound often involve multiple steps, including methylation, chlorosulfonation, amination, and esterification of salicylic acid, which can be lengthy and generate significant waste.[6][7] A more efficient and environmentally friendly method has been developed, offering high yields and purity.[6]

Optimized Synthesis Workflow

Caption: Optimized synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a novel, high-yield synthesis method.[6]

-

Reaction Setup: In a 1000 mL reaction flask equipped with a reflux apparatus, add 300 g of tetrahydrofuran, 50 g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8 g (0.0125 mol) of cuprous bromide, and 25.7 g (0.25 mol) of sodium aminosulfonate.

-

Reaction: Raise the temperature of the mixture to 65°C and maintain it for 12 hours.

-

Work-up: After the reaction is complete, add 2 g of activated carbon to the reaction mixture and filter it while hot.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain dry this compound as a white crystalline powder.

Pharmaceutical Applications: Synthesis of Sulpiride and Levosulpiride

This compound is a crucial intermediate in the production of Sulpiride and its enantiomerically pure form, Levosulpiride.[6] These drugs are selective dopamine D2 receptor antagonists with various therapeutic applications.[6]

Synthesis of Levosulpiride Workflow

Caption: Synthesis of Levosulpiride from its key intermediate.

Experimental Protocol: Synthesis of Levosulpiride

This protocol details the direct condensation method for synthesizing Levosulpiride.[6]

-

Reaction Setup: Add 49 g of this compound and 26.5 g of (S)-1-ethyl-2-aminomethylpyrrolidine to a reaction flask.

-

Reaction: Heat the mixture to 90-100°C under a nitrogen atmosphere for 5 hours.

-

Purification:

-

Cool the reaction mixture to 80°C and add 50 g of ethanol.

-

Reflux the mixture for 10 minutes.

-

Cool to 5°C and stir for 2 hours to induce crystallization.

-

-

Isolation: Filter the solid product, wash it with ethanol, and dry at 65°C to yield Levosulpiride.

Biological Activity of Levosulpiride

As this compound is an intermediate, its biological significance is realized through its derivatives. Levosulpiride exerts its therapeutic effects through a dual mechanism of action: antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors.

Quantitative Biological Data

| Compound | Receptor | Assay Type | Value | Unit | Reference(s) |

| Levosulpiride | Dopamine D2 | Binding Affinity (Ki) | ~15 | nM | |

| Dopamine D3 | Binding Affinity (Ki) | ~13 | nM | ||

| Dopamine D4 | Binding Affinity (Ki) | 1000 | nM | ||

| Serotonin 5-HT4 | Functional Activity | Moderate Agonist | - |

Signaling Pathways

Sulpiride and Levosulpiride are selective antagonists of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi/o). Antagonism of this receptor is the basis for their antipsychotic effects.

Caption: Dopamine D2 receptor signaling and antagonism by Levosulpiride.

Levosulpiride also acts as a moderate agonist at serotonin 5-HT4 receptors. This action is particularly relevant to its prokinetic effects in the gastrointestinal tract, where it enhances motility.

Caption: Serotonin 5-HT4 receptor agonism by Levosulpiride.

Experimental Protocols for Biological Assays

In Vitro Dopamine D2 Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for the D2 receptor.

-

Membrane Preparation: Prepare membranes from a tissue or cell line expressing D2 receptors (e.g., porcine striatum).

-

Assay Setup: In a series of tubes, incubate a constant concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone) and the prepared membranes with varying concentrations of the test compound (e.g., Sulpiride or Levosulpiride).

-

Incubation: Allow the mixture to incubate to reach binding equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the percentage of specific binding versus the concentration of the competing drug. Determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro Serotonin 5-HT4 Receptor Functional Assay (cAMP Measurement)

This assay measures the ability of a compound to stimulate the Gs-coupled 5-HT4 receptor by quantifying the resulting increase in intracellular cyclic AMP (cAMP).

-

Cell Culture: Culture a cell line stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells).

-

Assay Plate Preparation: Harvest and resuspend cells in an appropriate assay buffer. Dispense the cells into a 384-well plate.

-

Compound Addition: Prepare serial dilutions of the test compound (e.g., Levosulpiride) and add them to the cell plates.

-

Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion

This compound is a fundamentally important building block in the synthesis of the antipsychotic and prokinetic agents Sulpiride and Levosulpiride. Understanding its efficient synthesis is critical for the cost-effective production of these pharmaceuticals. Furthermore, a thorough knowledge of the pharmacological mechanisms, binding affinities, and signaling pathways of the final drug products is essential for researchers and scientists in the field of drug discovery and development. This guide provides a consolidated resource of this information to aid in these endeavors.

References

- 1. Levosulpiride | C15H23N3O4S | CID 688272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-HT4 receptors contribute to the motor stimulating effect of levosulpiride in the guinea-pig gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the synthesis of various pharmaceuticals. The document details its discovery and history, physicochemical properties, and detailed experimental protocols for its synthesis and subsequent conversion to the antipsychotic drug Sulpiride. Furthermore, it elucidates the signaling pathway of Sulpiride, a prominent downstream product, to provide a complete context for the significance of this intermediate.

Discovery and History

This compound emerged as a crucial chemical intermediate in the mid-20th century, intrinsically linked to the development of the substituted benzamide class of antipsychotic drugs. Its history is closely tied to the discovery of Sulpiride in 1966 by Justin-Besançon and C. Laville at Laboratoires Delagrange in France.[1] The research program that led to Sulpiride was initially focused on improving the anti-dysrhythmic properties of procainamide, which had already yielded metoclopramide.[1] The synthesis of Sulpiride necessitated the development of its key precursor, 2-methoxy-5-sulfamoylbenzoic acid, and its methyl ester, this compound. Early patents from the 1960s related to the synthesis of Sulpiride describe methods for preparing these essential building blocks.[2]

Physicochemical and Spectral Data

This compound is a white to off-white solid. A comprehensive summary of its physicochemical and spectral data is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₅S | [3][4] |

| Molecular Weight | 245.25 g/mol | [3][4] |

| Melting Point | 175-177 °C | [4][5][6] |

| Boiling Point | 439.8 °C at 760 mmHg | |

| Density | 1.36 g/cm³ | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Appearance | White to off-white crystalline powder | [7] |

| ¹H NMR Spectrum | Predicted values available | |

| ¹³C NMR Spectrum | Predicted values available from suppliers like Sigma-Aldrich | [8] |

| IR Spectrum | Data available from suppliers | |

| Mass Spectrum | Predicted m/z values available | [9][10] |

Synthesis of this compound

Two primary synthetic routes for this compound are prevalent in the literature: a multi-step synthesis commencing from salicylic acid, and a more direct approach from methyl 2-methoxy-5-chlorobenzoate.

Synthesis from Salicylic Acid

This traditional route involves a four-step process: etherification, chlorosulfonation, amination, and finally, esterification.[11]

Experimental Protocol:

A detailed, multi-step experimental protocol for the synthesis of this compound starting from salicylic acid has been described, involving etherification, sulfonyl chloride formation, amination, and esterification, with an overall yield of approximately 63.7%.[12]

Reaction Workflow:

Caption: Synthesis of this compound from Salicylic Acid.

Synthesis from Methyl 2-methoxy-5-chlorobenzoate

A more contemporary and efficient method involves the direct conversion of methyl 2-methoxy-5-chlorobenzoate.[13][14][15]

Experimental Protocol:

In a 1000 mL reaction flask equipped with a reflux apparatus, 300g of tetrahydrofuran, 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 2.9g (0.02 mol) of cuprous bromide, and 28.3g (0.275 mol) of sodium aminosulfinate are added. The mixture is heated to 50°C and maintained at this temperature for 10 hours. Following the reaction, 2g of activated carbon is added, and the mixture is filtered while hot. The filtrate is then concentrated under reduced pressure and dried under vacuum at 60°C to yield this compound as a white crystalline powder. This method has a reported yield of 96.55% and a purity of 99.51% as determined by HPLC.[13]

Reaction Workflow:

Caption: Synthesis of this compound from its Chloro-derivative.

Application in the Synthesis of Sulpiride

This compound is a pivotal intermediate in the industrial synthesis of Sulpiride.

Experimental Protocol:

In a reaction vessel, this compound is reacted with (S)-1-ethyl-2-aminomethylpyrrolidine. The reaction is typically carried out in a high-boiling solvent such as ethylene glycol or n-butanol and heated under reflux for 20-36 hours.[16] Alternatively, the reaction can be performed without a solvent at elevated temperatures (e.g., 62-65°C for 36 hours) with a reported yield of 90%.[17] After the reaction is complete, the mixture is cooled, and the product is precipitated, often by the addition of ethanol. The crude Sulpiride is then collected by filtration, washed, and dried.[16]

Reaction Workflow:

Caption: Synthesis of Sulpiride from this compound.

Signaling Pathway of Downstream Product: Sulpiride

Sulpiride exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[18] It also shows activity at D3 and D4 receptors.[18] By blocking these receptors, Sulpiride modulates dopaminergic neurotransmission, which is implicated in the pathophysiology of psychosis.

Dopamine D2 Receptor Signaling Pathway and Sulpiride's Mechanism of Action:

Caption: Sulpiride blocks dopamine D2 receptors, inhibiting the Gi-coupled signaling cascade.

References

- 1. Sulpiride - Wikipedia [en.wikipedia.org]

- 2. File:Sulpiride-synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound - Yogi Enterprise [yogienterprise.com]

- 5. This compound | CAS#:33045-52-2 | Chemsrc [chemsrc.com]

- 6. 2-甲氧基-5-磺酰胺苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. madhavchemicals.com [madhavchemicals.com]

- 8. Methyl 5-sulfamoyl-o-anisate | C9H11NO5S | CID 118390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C9H11NO5S) [pubchemlite.lcsb.uni.lu]

- 10. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester | C10H13NO5S | CID 23046722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 33045-52-2 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. CN105439915A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]

- 15. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 16. benchchem.com [benchchem.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. Sulpiride: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, synonyms, and detailed experimental protocols for its synthesis and subsequent conversion into active pharmaceutical ingredients. Furthermore, it elucidates the signaling pathways associated with the therapeutic agents derived from this versatile molecule.

Chemical Identity and Properties

This compound is a sulfur-containing organic compound with a well-defined set of chemical and physical properties. These characteristics are crucial for its handling, characterization, and application in synthetic chemistry.

Synonyms and Identifiers

The compound is known by several synonyms in scientific literature and chemical databases. A comprehensive list of these names and identifiers is provided below for easy reference.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 33045-52-2 |

| Molecular Formula | C9H11NO5S |

| Synonym 1 | 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide |

| Synonym 2 | Methyl 5-(aminosulfonyl)-2-methoxybenzoate |

| Synonym 3 | Methyl 5-sulfamoyl-2-methoxybenzoate |

| Synonym 4 | 2-Methoxy-5-sulfamoylbenzoic acid methyl ester |

| Synonym 5 | 5-(Aminosulfonyl)-2-methoxybenzoic acid methyl ester |

| EC Number | 251-358-1 |

| PubChem CID | 118390 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for experimental design and process development.

| Property | Value | Source |

| Molecular Weight | 245.25 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 175-177 °C | [3][4] |

| Boiling Point (Predicted) | 439.8 ± 55.0 °C at 760 mmHg | [1][3] |

| Density (Predicted) | 1.360 ± 0.06 g/cm³ | [1][3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to the antipsychotic drug Sulpiride.

Synthesis of this compound

Two primary synthetic routes are described: a traditional four-step process starting from salicylic acid and a more recent, higher-yield method.

This traditional pathway involves etherification, chlorosulfonation, amination, and esterification.

-

Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid

-

This step involves the methylation of the phenolic hydroxyl group of salicylic acid.

-

-

Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

-

The resulting 2-methoxybenzoic acid is then reacted with a chlorosulfonating agent to introduce the sulfonyl chloride group.

-

-

Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid

-

The sulfonyl chloride is then converted to a sulfonamide through amination.

-

-

Step 4: Esterification to this compound

-

The final step is the esterification of the carboxylic acid group to yield the target compound.

-

A more recent and efficient method avoids some of the harsh reagents and lengthy steps of the traditional route.[5]

-

Reaction Setup: To a 1000 mL reaction flask equipped with a reflux condenser, add 300 g of tetrahydrofuran (THF).

-

Addition of Reactants: Add 50 g (0.25 mol) of 2-methoxy-5-chlorobenzoic acid methyl ester, 3.6 g (0.025 mol) of cuprous bromide, and 26.8 g (0.26 mol) of sodium aminosulfinate.

-

Reaction Conditions: The mixture is heated to 45-60 °C and maintained at this temperature for 10-14 hours.

-

Work-up and Purification: After the reaction is complete, 2 g of activated carbon is added for decolorization. The mixture is then filtered while hot to remove the activated carbon, catalyst, and the by-product sodium chloride. The filtrate is concentrated under reduced pressure and the resulting solid is dried in a vacuum oven at 60 °C to yield this compound as a white crystalline powder. This method has a reported yield of approximately 95%.[5]

Synthesis of Sulpiride from this compound

This compound is a direct precursor to the antipsychotic drug Sulpiride.

-

Reaction Setup: In a reaction vessel, combine 98.4 g of this compound and 51.2 g of N-ethyl-2-aminomethylpyrrolidine.

-

Solvent and Reaction Conditions: Add 180 mL of glycerol to the mixture. Heat the reaction to 90-95 °C with stirring under a nitrogen atmosphere for 10 hours.

-

Work-up and Purification: After the reaction is complete, add 300 mL of water and stir. Cool the mixture to 20-30 °C. Further, cool in an ice bath to 0-5 °C for 30 minutes. The resulting precipitate is collected by filtration, washed, and dried under vacuum at 60 °C to obtain crude Sulpiride.

Signaling Pathways and Therapeutic Applications

This compound serves as a crucial building block for several classes of therapeutic agents, each with a distinct mechanism of action.

Antipsychotic Activity: Dopamine D2 Receptor Antagonism

Sulpiride, synthesized from this compound, is an atypical antipsychotic agent. Its primary mechanism of action is the selective antagonism of dopamine D2 receptors in the brain.[6][7] At lower doses, it is believed to preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine release, which may contribute to its antidepressant effects.[6][8] At higher doses, it acts as a postsynaptic D2 receptor antagonist, which is effective in treating the positive symptoms of schizophrenia.[6] This dual, dose-dependent action on the dopaminergic system is a key feature of its therapeutic profile.[6]

Caption: Dopaminergic synapse showing Sulpiride's dual antagonism.

Antiviral Activity: HCV NS5B Polymerase Inhibition

Derivatives of this compound have been developed as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[3] This enzyme is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. By inhibiting NS5B, these drugs effectively halt viral replication. These inhibitors are classified as non-nucleoside inhibitors (NNIs), which bind to allosteric sites on the enzyme, inducing a conformational change that renders it inactive.

Caption: Inhibition of HCV replication by targeting the NS5B polymerase.

Other Potential Therapeutic Applications

While less defined, the sulfamoylbenzoate scaffold has been mentioned in the context of developing anticoagulants and treatments for neurodegenerative diseases.[3] The mechanism of action for potential anticoagulant effects would likely involve the inhibition of specific clotting factors in the coagulation cascade. For neurodegenerative diseases, the therapeutic strategy could involve modulating pathways related to oxidative stress or neuroinflammation. However, specific molecular targets for derivatives of this compound in these areas are not yet well-established in publicly available research.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its efficient synthesis and its role as a precursor to potent therapeutic agents like Sulpiride and HCV NS5B polymerase inhibitors highlight its importance in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and scientists in their efforts to develop novel therapeutics. Further investigation into the potential of this scaffold in other therapeutic areas, such as anticoagulation and neuroprotection, is warranted.

References

- 1. rvrlabs.com [rvrlabs.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 33045-52-2 [chemicalbook.com]

- 4. This compound - Yogi Enterprise [yogienterprise.com]

- 5. CN105439915A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. What is the mechanism of Sulpiride? [synapse.patsnap.com]

- 7. Sulpiride | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Possible mechanism of antidepressant effect of L-sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-methoxy-5-sulfamoylbenzoate as a pharmaceutical intermediate

An In-depth Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). This document details its chemical properties, synthesis methodologies, and its application in the production of notable pharmaceuticals. Experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms are included to support research and development efforts in medicinal chemistry and drug manufacturing.

Chemical Properties and Identification

This compound, also known as Methyl 5-(aminosulfonyl)-2-methoxybenzoate, is a crucial building block in pharmaceutical synthesis.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 33045-52-2 | [1] |

| Molecular Formula | C₉H₁₁NO₅S | [2] |

| Molecular Weight | 245.25 g/mol | [2] |

| Melting Point | 175-177 °C | [1][3][4][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| InChI Key | MKDYDRQLKPGNNU-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)c1cc(ccc1OC)S(N)(=O)=O |

Synthesis of this compound

The synthesis of this compound is critical for the production of several antipsychotic drugs.[6][7] Various synthetic routes have been developed to improve yield, purity, and environmental impact. The traditional method starting from salicylic acid involves multiple steps, including methylation, chlorosulfonation, amination, and esterification.[6][8] More recent methods aim to shorten the process and reduce waste.[9][10]

Synthesis from Salicylic Acid

A common pathway involves a four-step process starting from salicylic acid.[8] The overall yield for this process can reach up to 63.7% with optimized reaction conditions.[8][11]

Quantitative Data for Synthesis from Salicylic Acid [8][11]

| Step | Reaction | Yield (%) |

| 1 | Etherification | 92.6 |

| 2 | Sulfonyl Chloride Formation | 95.7 |

| 3 | Amination | 75.8 |

| 4 | Esterification | 97.4 |

| Overall | 63.7 |

Experimental Protocol: Synthesis from Salicylic Acid [8]

A detailed, step-by-step protocol for this multi-step synthesis is outlined below, based on process optimization studies.

-